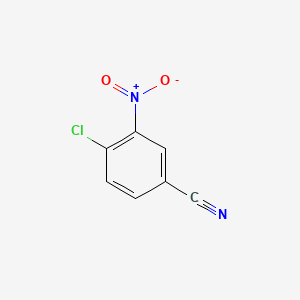

4-Chloro-3-nitrobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLPHYSLHRGMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239868 | |

| Record name | Benzonitrile, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-80-0 | |

| Record name | 4-Chloro-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-nitrobenzonitrile CAS number 939-80-0 properties

An In-depth Technical Guide to 4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0) for Synthetic and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 939-80-0), a pivotal intermediate in modern organic synthesis. From a Senior Application Scientist's perspective, this document delves into the compound's core physicochemical properties, spectroscopic profile, and nuanced reactivity. We will explore its strategic importance in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs) and agrochemicals, by examining the interplay of its three key functional groups. The guide offers field-tested protocols, robust safety and handling procedures, and a mechanistic rationale for its synthetic applications, equipping researchers and drug development professionals with the knowledge to leverage this versatile building block effectively.

Compound Profile and Strategic Importance

This compound is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its functional groups: a nitrile, a nitro group, and a chlorine atom.[1][2] This trifecta of functionalities makes it an exceptionally versatile platform for molecular elaboration.[3] The electron-withdrawing nature of the nitro and nitrile groups activates the benzene ring, influencing the reactivity of the chlorine atom, particularly towards nucleophilic aromatic substitution.[1] This unique electronic arrangement allows for sequential and site-selective modifications, a highly desirable attribute in multi-step synthesis projects common in pharmaceutical and agrochemical research and development.[3][4][5]

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [6] |

| CAS Number | 939-80-0 | [7] |

| Molecular Formula | C₇H₃ClN₂O₂ | [7][8] |

| Molecular Weight | 182.56 g/mol | [7][8][9] |

| Synonyms | 3-Nitro-4-chlorobenzonitrile, 4-Cyano-2-nitro-1-chlorobenzene | [4][10] |

| SMILES | N#CC1=CC=C(Cl)C(--INVALID-LINK--=O)=C1 | [8] |

| InChI Key | XBLPHYSLHRGMNW-UHFFFAOYSA-N | [6] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is foundational to its successful application in a laboratory setting, dictating choices from solvent selection to purification methods.

Physical Properties

This compound typically presents as a white to light yellow crystalline powder.[5][11] Its high melting point indicates a stable crystalline lattice structure.[1] While sparingly soluble in water, it dissolves readily in common organic solvents, a property that facilitates its use in a wide range of reaction conditions.[4][12]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow to green powder/crystal | [6][9][12] |

| Melting Point | 98-102 °C | [9][11][12][13] |

| Boiling Point | 284.8 °C (Predicted) | [5][7][11] |

| Density | ~1.5 - 1.61 g/cm³ | [5][14][15] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, chloroform. | [4][12][14][15] |

| Flash Point | 126 °C | [5][7][15] |

Spectroscopic Profile

The structural integrity of this compound can be readily confirmed by standard spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: The FT-IR and µ-Raman spectra for this compound have been thoroughly recorded.[11] Key vibrational bands would include a sharp peak around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch, and strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively. Aromatic C-H and C-Cl stretches would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic pattern for the three aromatic protons, with chemical shifts and coupling constants dictated by the substitution pattern. ¹³C NMR would confirm the presence of seven distinct carbon environments, including the quaternary carbons attached to the functional groups.

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This allows for a modular approach to building complex molecules.

Caption: Key reactivity sites on the this compound scaffold.

-

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The chlorine atom is activated for substitution by the strong electron-withdrawing effects of the ortho-nitro group and para-nitrile group. This makes it an excellent substrate for reactions with various nucleophiles (e.g., amines, alkoxides, thiols), enabling the introduction of diverse side chains.[1]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using standard reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[2] The resulting aniline derivative is a critical precursor for forming amides, sulfonamides, or for diazotization reactions, opening up another dimension of synthetic possibilities.

-

Transformation of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be converted to esters or amides.[2][5] Alternatively, it can be reduced to a primary amine or react with organometallics.[2]

This multi-faceted reactivity makes the compound a cornerstone intermediate for various high-value products, including serotonin transporter (SERT) ligands for PET imaging, N-(4-cyano-2-nitrophenyl)glycine, and various agrochemicals.[3]

Reference Synthesis Protocol: Nitration of 4-Chlorobenzonitrile

The most common laboratory and industrial synthesis of this compound involves the electrophilic nitration of 4-chlorobenzonitrile.[2][14] The protocol below is a self-validating system; successful execution relies on strict temperature control and procedural discipline.

Caption: Workflow for the synthesis of this compound.

Experimental Procedure

Causality-Driven Rationale is provided in italics.

-

Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).[2]

-

Rationale: Sulfuric acid acts as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

-

Substrate Dissolution & Cooling: Cool the flask in an ice-salt bath to below 0°C. Once cold, slowly add 4-chlorobenzonitrile (e.g., 4.79 g, 40.1 mmol) in portions, ensuring the temperature remains low. Stir until fully dissolved.[2]

-

Rationale: The nitration of an activated ring is highly exothermic. Pre-cooling and slow addition are critical to prevent runaway reactions and the formation of dinitrated or other side products.

-

-

Nitration: Slowly add fuming nitric acid (e.g., 4.0 g, 63 mmol) dropwise via the dropping funnel over approximately 1 hour, maintaining the internal temperature below 0°C with vigorous stirring.[2]

-

Rationale: A slow addition rate ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining regioselectivity and safety.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture at low temperature for an additional 30 minutes to 3.5 hours to ensure the reaction goes to completion.[2]

-

Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (e.g., 100 mL) with vigorous stirring. A white solid will precipitate.[2]

-

Rationale: The organic product is insoluble in water. Pouring the acidic mixture into ice water simultaneously quenches the reaction by diluting the acid and precipitates the product for easy isolation. The use of ice absorbs the heat of dilution.

-

-

Isolation and Neutralization: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a 5% sodium bicarbonate solution until the washings are neutral, followed by several washes with cold water.[2]

-

Rationale: The bicarbonate wash neutralizes any residual sulfuric and nitric acids trapped in the solid. Washing with water removes any remaining inorganic salts.

-

-

Purification: Recrystallize the crude solid from an 80% ethanol/water solution and dry the resulting crystals at 60°C to obtain the pure this compound.[2]

-

Rationale: Recrystallization is a purification technique that removes minor impurities, yielding a product of high purity suitable for subsequent synthetic steps.

-

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This compound is an irritant and requires careful handling.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [12][16] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][16][17] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [16][17][18] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[17][18] Ensure that safety showers and eyewash stations are readily accessible.[17][19]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][19]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4][16]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[16]

-

Skin and Body Protection: Wear a lab coat and avoid skin contact.[18]

-

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11][18] A recommended storage temperature is room temperature or below 15°C.[7][9]

-

Stability: The compound is stable under normal, recommended storage conditions.[14][18]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[18]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined physicochemical properties, predictable reactivity, and established synthesis protocols make it a reliable and versatile intermediate. By understanding the causal relationships between its structure and reactivity, researchers in drug discovery and materials science can design and execute complex synthetic routes with greater precision and efficiency. Proper handling and adherence to safety guidelines are paramount to harnessing its full potential responsibly.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. innospk.com [innospk.com]

- 6. A12648.06 [thermofisher.com]

- 7. biosynth.com [biosynth.com]

- 8. chemscene.com [chemscene.com]

- 9. shuangdingchemistry.com [shuangdingchemistry.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | 939-80-0 [chemicalbook.com]

- 12. This compound | 939-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound 97 939-80-0 [sigmaaldrich.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound CAS 939-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 16. 4-氯-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

physical and chemical properties of 4-Chloro-3-nitrobenzonitrile

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzonitrile for Researchers and Drug Development Professionals

Introduction

This compound, identified by CAS number 939-80-0, is a pivotal chemical intermediate in the landscape of organic synthesis.[1] Its molecular architecture, featuring a benzene ring functionalized with a nitrile, a nitro group, and a chlorine atom, provides a unique combination of reactive sites.[2][3] This trifunctional nature makes it an exceptionally versatile building block for constructing complex organic molecules.[4] Predominantly appearing as a light yellow crystalline powder, this compound is a cornerstone in the synthesis pathways for a wide array of high-value products, including active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialty dyes.[1][5][6] This guide offers a comprehensive exploration of its physical and chemical properties, reactivity, synthesis protocols, and key applications, providing scientists and developers with the technical insights required for its effective utilization.

Physicochemical and Spectroscopic Profile

The utility of this compound in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. A thorough understanding of these characteristics is essential for designing experiments, ensuring safety, and achieving high-purity outcomes. The compound is typically a white to light yellow crystalline solid, a form that contributes to its stability under standard conditions.[1][3]

Core Physical and Chemical Data

The following table summarizes the key quantitative data for this compound, compiled from various authoritative sources.

| Property | Value | References |

| CAS Number | 939-80-0 | [1][7][8] |

| Molecular Formula | C₇H₃ClN₂O₂ | [8][9][10] |

| Molecular Weight | 182.56 g/mol | [7][9][11] |

| Appearance | White to light yellow crystalline powder | [1][12][13] |

| Melting Point | 98-100 °C | [7][12][14] |

| Boiling Point | 284.8 ± 25.0 °C at 760 mmHg | [1][9][14] |

| Density | ~1.5 g/cm³ | [1][14] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, chloroform, and acetone. | [5][15] |

| Flash Point | 126.0 ± 23.2 °C | [1][9][14] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1][14] |

| LogP | 1.50 - 1.96 | [10][14] |

| Refractive Index | 1.599 - 1.625 | [1][5][16] |

| Purity | Typically ≥97-98% | [1][7][8] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification and structural elucidation of this compound.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : FT-IR and μ-Raman spectra have been extensively recorded.[12][17] These techniques are invaluable for identifying the characteristic vibrational frequencies of the nitrile (-C≡N), nitro (-NO₂), and chloro (-Cl) functional groups attached to the aromatic ring.

-

Crystal Structure : The crystal structure of this compound has been reported, revealing that molecules in the solid state are linked by weak intermolecular C-H···O and C-H···N hydrogen bonds.[12][17]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, which can be manipulated selectively. The presence of two strong electron-withdrawing groups (nitro and nitrile) significantly influences the reactivity of the aromatic ring.[6]

-

Nucleophilic Aromatic Substitution : The chlorine atom is susceptible to nucleophilic aromatic substitution, a key reaction for introducing new functional groups at the C4 position.[6]

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂), opening pathways to a vast array of derivatives, such as 3-amino-4-chlorobenzonitrile.[1][2] This transformation is fundamental in the synthesis of many pharmaceutical and dye precursors.

-

Transformations of the Nitrile Group : The nitrile group is a versatile handle for further chemical modification. It can be hydrolyzed to form a carboxylic acid or converted into biologically active tetrazole derivatives through reaction with sodium azide.[2]

This multi-faceted reactivity makes it an indispensable intermediate for building complex molecular frameworks.[4]

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound 97 939-80-0 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 939-80-0 | FC02229 [biosynth.com]

- 10. Compound this compound - Chemdiv [chemdiv.com]

- 11. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 939-80-0 [chemicalbook.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. This compound | CAS#:939-80-0 | Chemsrc [chemsrc.com]

- 15. innospk.com [innospk.com]

- 16. This compound CAS 939-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 17. 4-氯-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

4-Chloro-3-nitrobenzonitrile molecular weight and formula

<-33> ## A Technical Guide to 4-Chloro-3-nitrobenzonitrile: Properties, Synthesis, and Applications

An In-depth Review for Researchers and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a nitrile, a nitro group, and a chlorine atom on a benzene ring, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its core chemical and physical properties, details established synthetic protocols, explores its reactivity, and highlights its significant applications, particularly in the pharmaceutical and agrochemical industries. Safety and handling protocols are also discussed to ensure its proper use in a laboratory and industrial setting.

Chemical Identity and Core Properties

This compound is a solid organic compound, appearing as a light yellow crystalline powder[1][2]. Its identity is unequivocally established by its unique CAS number, 939-80-0[3]. The core chemical identifiers and physicochemical properties are summarized below for quick reference.

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 939-80-0 | [6] |

| Molecular Formula | C₇H₃ClN₂O₂ | [7] |

| Molecular Weight | 182.56 g/mol | [6] |

| InChI Key | XBLPHYSLHRGMNW-UHFFFAOYSA-N | [5][8] |

| SMILES String | N#CC1=CC=C(Cl)C(--INVALID-LINK--[O-])=C1 | [3][6] |

| EC Number | 213-364-2 | [4][8] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow crystalline powder | [1][2] |

| Melting Point | 98-100 °C | [2][7] |

| Boiling Point | 284.8 ± 25.0 °C at 760 mmHg | [2][7] |

| Density | 1.5 ± 0.1 g/cm³ | [2][7] |

| Flash Point | 126.0 ± 23.2 °C | [2][7] |

| Solubility | Slightly soluble in water | [9] |

| Purity | Typically ≥97-98% | [8][6][10] |

Synthesis and Reactivity

Synthesis

The most common and industrially practiced synthesis of this compound involves the electrophilic nitration of 4-chlorobenzonitrile[11][12]. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.

-

Causality of Experimental Choice : The use of concentrated sulfuric acid is critical as it acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature (e.g., 0-5°C) is essential to minimize the formation of byproducts and ensure safety, as nitration reactions are highly exothermic[11][12].

A general workflow for this synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Reactivity

The chemical behavior of this compound is governed by its three functional groups:

-

Nucleophilic Aromatic Substitution (SₙAr) : The strongly electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups activate the chlorine atom for SₙAr reactions.[13] This makes the chlorine an excellent leaving group, allowing for its displacement by various nucleophiles (e.g., amines, alkoxides, thiols), which is a cornerstone of its utility as a building block.[2]

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation opens a pathway to a new class of intermediates, namely 3-amino-4-chlorobenzonitrile, which is valuable for synthesizing heterocyclic compounds.[2][11]

-

Hydrolysis of the Nitrile Group : The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or it can be converted into other functional groups, providing further synthetic flexibility.[11]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a pivotal intermediate in the synthesis of numerous APIs and other biologically active molecules.[10]

-

Pharmaceuticals : It serves as a building block for various therapeutic agents, including antipsychotic, anti-inflammatory, and antihistamine drugs.[12] Its ability to undergo SₙAr reactions is frequently exploited to introduce nitrogen-containing heterocycles, a common motif in many drug molecules. It has also been used in the synthesis of ligands for the serotonin transporter (SERT), which are valuable in positron emission tomography (PET) studies.[7]

-

Agrochemicals : In the agrochemical sector, it is a precursor for the synthesis of herbicides, pesticides, and fungicides.[10][12] The stability and defined reactivity of the molecule are advantageous for the large-scale production of these crop protection agents.[13]

-

Other Industries : Its utility extends to the production of dyes and pigments, where its stable aromatic core can be chemically modified to create chromophores.[10][12]

Experimental Protocol: Recrystallization for Purification

This protocol describes a standard, self-validating method for purifying crude this compound obtained from synthesis.

Objective : To obtain high-purity crystalline this compound.

Materials :

-

Crude this compound

-

80% Ethanol/Water solution (v/v)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

-

Melting point apparatus

Procedure :

-

Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the 80% ethanol/water solvent mixture.

-

Heating : Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess to ensure good recovery.

-

Cooling (Crystallization) : Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.

-

Ice Bath : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Filtration : Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing : Wash the filter cake with a small amount of ice-cold solvent (80% ethanol/water) to remove any soluble impurities.

-

Drying : Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 60°C until a constant weight is achieved.[11]

-

Validation : Determine the melting point of the dried crystals. A sharp melting point within the literature range (98-100 °C) indicates high purity.[2][8]

Safety and Handling

This compound is classified as an irritant and requires careful handling.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][6]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][6][14]

-

Personal Protective Equipment (PPE) : Use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For weighing and transfer operations, a dust mask (e.g., N95) is recommended.[8][14]

-

Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.[14][15] Keep the container tightly sealed.[14]

References

- 1. This compound | 939-80-0 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. This compound | CAS 939-80-0 [matrix-fine-chemicals.com]

- 4. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS#:939-80-0 | Chemsrc [chemsrc.com]

- 8. 4-氯-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. This compound | 939-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. 939-80-0|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of 4-Chloro-3-nitrobenzonitrile in Organic Solvents

This guide provides an in-depth technical framework for understanding, determining, and modeling the solubility of 4-Chloro-3-nitrobenzonitrile (CAS 939-80-0) in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the critical factors governing solubility, presents a robust experimental protocol for its quantification, and discusses thermodynamic models for data correlation. While extensive quantitative solubility data for this compound is not widely published, this guide establishes a comprehensive methodology based on established principles and analogous compounds to empower researchers in their specific applications.

Introduction: The Significance of Solubility for this compound

This compound is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its chemical structure, featuring a nitrile group, a nitro group, and a chlorine atom on a benzene ring, imparts a unique combination of reactivity and physicochemical properties.[3] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification processes such as crystallization, and developing stable formulations.

Qualitative assessments indicate that this compound is soluble in organic solvents like chloroform, ethanol, and acetone, and is slightly soluble in water.[1][4][5] However, for process development and optimization, precise, quantitative, and temperature-dependent solubility data is essential. This guide provides the scientific foundation and practical steps to acquire and utilize this critical information.

Physicochemical Properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][6] |

| Molecular Weight | 182.56 g/mol | [6] |

| Melting Point | 98-100 °C | [3] |

| Appearance | White to light yellow crystalline powder | [3][5] |

| Boiling Point | ~284.8 °C (Predicted) | [3] |

Factors Influencing the Solubility of this compound

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. For this compound, the key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene core is nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces.

-

The Nitrile Group (-C≡N): This is a strongly polar group with a significant dipole moment, capable of dipole-dipole interactions and acting as a weak hydrogen bond acceptor.

-

The Nitro Group (-NO₂): Similar to the nitrile group, the nitro group is highly polar and can participate in dipole-dipole interactions.

-

The Chlorine Atom (-Cl): The chloro-substituent adds to the molecule's polarity and can engage in dipole-dipole interactions.

The overall polarity of the molecule suggests that it will be most soluble in polar aprotic solvents and polar protic solvents that can effectively interact with its polar functional groups. The presence of weak intermolecular C-H…O and C-H…N hydrogen bonds in the crystal structure of this compound must be overcome by the solvent for dissolution to occur.[3]

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, gravimetric method for determining the solubility of this compound in a range of organic solvents at various temperatures. This protocol is designed to ensure accuracy and reproducibility.

Rationale for Method Selection

The gravimetric method, also known as the isothermal saturation method, is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a liquid. It involves saturating a solvent with the solute at a constant temperature, followed by the careful removal and quantification of the dissolved solid. This method is advantageous due to its simplicity, accuracy, and the directness of the measurement, which avoids potential complications from indirect spectroscopic methods that may require calibration for each solvent system.

Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-3-nitrobenzonitrile

This guide provides a comprehensive overview of the essential physicochemical properties of 4-Chloro-3-nitrobenzonitrile, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these crucial parameters. Our approach is grounded in established scientific principles and validated experimental protocols to ensure the highest degree of accuracy and reliability.

Introduction to this compound: A Versatile Intermediate

This compound is a pivotal organic compound, distinguished by its crystalline, white to light-yellow appearance.[1] As a key intermediate in organic synthesis, its molecular architecture, featuring a benzene ring substituted with chloro, nitro, and cyano groups, offers a multiplicity of reactive sites. This structural versatility makes it an invaluable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3][4] For instance, it is utilized in the creation of active pharmaceutical ingredients (APIs) and in the formulation of pesticides and herbicides.[3][4] Understanding its physical properties is not merely an academic exercise; it is a prerequisite for its effective and safe use in these critical applications.

Core Physicochemical Properties

A foundational understanding of a compound's physical characteristics is paramount for its application in synthetic chemistry and materials science. These properties dictate the conditions required for reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 939-80-0 | [1][2][5] |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][6] |

| Molecular Weight | 182.56 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [1][7] |

| Melting Point | 98-100 °C | [2][5][8] |

| Boiling Point | 284.8 °C | [1][5] |

| Density | ~1.5 g/cm³ | [1] |

The Science of Phase Transitions: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid.

The presence of impurities typically causes a depression and broadening of the melting point range.[7] This phenomenon, known as melting point depression, is a consequence of the disruption of the crystal lattice by foreign molecules, which requires less energy to overcome the intermolecular forces.[7] Therefore, the sharpness of the melting point is a reliable indicator of the purity of a crystalline compound.

Pre-analysis: The Critical Step of Purification

Given the significant impact of impurities on melting point, ensuring the purity of a sample of this compound is a critical preliminary step. Recrystallization is the gold standard for purifying solid organic compounds.[9][10]

Recrystallization Workflow

The process of recrystallization is a self-validating system for achieving high purity. The selection of an appropriate solvent is the most critical step, guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Caption: A generalized workflow for the purification of a solid organic compound via recrystallization.

Experimental Determination of Melting Point

The determination of the melting point of this compound should be performed using a standardized method to ensure accuracy and reproducibility. The capillary method is a widely accepted and reliable technique.[11][12]

OECD Guideline 102: Capillary Method

The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 102, provides a framework for melting point determination.[4][13][14][15] The following protocol is adapted from this guideline.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[16]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm and packed tightly by tapping.[1][17][18]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[1]

-

Heating: The heating bath is heated at a steady, slow rate, typically 1-2 °C per minute, as the melting point is approached.[18] A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement.[18]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transformed into a clear liquid is the final melting point.[1]

-

Reporting: The result is reported as a melting range (initial to final melting point).

Caption: Workflow for the determination of melting point using the capillary method.

Experimental Determination of Boiling Point

For the determination of the boiling point of this compound, a micro-scale method is often preferred due to the small amount of substance required. The Siwoloboff method is a suitable and recognized technique for this purpose.[2]

OECD Guideline 103: Siwoloboff Method

The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103, outlines several methods for boiling point determination, including the Siwoloboff method.[19][20][21]

Apparatus:

-

Test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with silicone oil)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube. The capillary tube is then placed inside the fusion tube with its open end downwards.[2]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a heating bath.

-

Heating: The bath is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the air inside expands.[2]

-

Observation: As the temperature approaches the boiling point, the rate of bubbling will increase. The heating is then stopped, and the bath is allowed to cool slowly.

-

Measurement: The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[2] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Significance in Drug Development and Research

The melting and boiling points of this compound are not just data points; they are critical parameters that inform its practical application.

-

Purity Assessment: As established, a sharp melting point range is a primary indicator of the purity of a synthesized batch of the compound.

-

Reaction Condition Optimization: Knowledge of the boiling point is crucial for designing synthetic routes that require elevated temperatures, ensuring that the compound remains stable and does not prematurely vaporize.

-

Safety and Handling: The boiling point, along with other properties like flash point, informs the safe handling and storage procedures for the compound.[1] The Safety Data Sheet (SDS) provides comprehensive safety information.[19][22][23]

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its successful application in research and development. By employing standardized methodologies, such as those outlined by the OECD, and ensuring the purity of the sample through techniques like recrystallization, researchers can have high confidence in their results. This guide provides the theoretical framework and practical steps necessary to achieve this, empowering scientists to utilize this versatile intermediate to its full potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. oecd.org [oecd.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. tutorchase.com [tutorchase.com]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. Recrystallization [sites.pitt.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. infinitalab.com [infinitalab.com]

- 12. westlab.com [westlab.com]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. timstar.co.uk [timstar.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jk-sci.com [jk-sci.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 22. echemi.com [echemi.com]

- 23. cdn.juniata.edu [cdn.juniata.edu]

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

4-Chloro-3-nitrobenzonitrile is a light yellow crystalline powder that serves as a key intermediate in various organic syntheses, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a chlorinated and nitrated benzene ring with a nitrile group, dictates its reactivity and its toxicological profile.[1]

GHS Classification and Rationale

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |

| Acute Oral Toxicity | Category 5 | H303: May be harmful if swallowed.[4] |

Expert Insight: The classification as a Skin Irritant (Category 2) is not arbitrary. According to GHS criteria, this classification is applied to substances that cause reversible skin damage following an exposure of up to 4 hours.[4][5] This is typically determined in animal studies where a mean score for redness (erythema) or swelling (edema) falls within a specific range (≥ 2.3 and ≤ 4.0) in at least two out of three tested animals.[5][6] This data-driven classification underscores the necessity of preventing direct skin contact.

Toxicological Summary

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While a comprehensive toxicological profile is not fully investigated, the available data indicates the following:

| Metric | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 2050 mg/kg | Rat | Oral | [7] |

The oral LD50 in rats of 2050 mg/kg places it in GHS Category 5 for acute oral toxicity, signifying that it may be harmful if swallowed in larger quantities.[4][7] The primary hazards, however, are its irritant properties to the skin, eyes, and respiratory system.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound, particularly when handling the powder, should be conducted in a well-ventilated area.[8] A certified chemical fume hood is the preferred engineering control to prevent inhalation of dust particles.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8] Regular testing of this equipment is mandatory to ensure functionality in an emergency.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a matter of preference but a critical, risk-based decision. Each component is chosen to address specific hazards presented by the compound.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[8] A face shield should be worn in situations with a high risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Nitrile gloves are the recommended choice for handling this compound.[9][10] Nitrile provides good resistance to a range of chemicals and is less likely to cause allergic reactions than latex.[9] It is crucial to select gloves of adequate thickness and to inspect them for any signs of degradation or puncture before use.[3] Never reuse disposable gloves.[10]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: If work cannot be conducted within a fume hood, or if dust levels are significant, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[3]

Safe Handling, Storage, and Emergency Protocols

Handling and Storage

-

Handling: Avoid all direct contact with the skin and eyes and prevent inhalation of dust.[8] Wash hands thoroughly after handling, even if gloves were worn.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The compound is incompatible with strong oxidizing agents and strong bases; therefore, it should be stored separately from these materials.[8]

First-Aid Measures

Immediate and appropriate first-aid is critical in mitigating the effects of accidental exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and shoes.[8] Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the exposed person to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[8]

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is crucial to ensure safety and prevent the spread of contamination.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]

-

Assess the Spill: From a safe distance, assess the size and nature of the spill. Consult the Safety Data Sheet (SDS).[2] Do not attempt to clean up a large or unmanageable spill without specialized training and equipment.

-

Secure the Area: Restrict access to the spill area using caution tape or other barriers.[2]

-

Don Appropriate PPE: Before approaching the spill, don the appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, a lab coat, and respiratory protection if the material is dusty.[11]

-

Contain the Spill: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[8] Avoid actions that could generate dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spread.[12]

-

Decontaminate: Once the bulk of the material is collected, decontaminate the spill area according to laboratory procedures.

-

Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[11]

-

Post-Incident Review: Conduct a review of the incident to identify the cause and implement corrective actions to prevent recurrence.[2]

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal storage conditions.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

-

Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

Conclusion

This compound is a valuable chemical intermediate, but its irritant properties necessitate a rigorous and informed approach to safety. By understanding the rationale behind GHS classifications, implementing robust engineering controls, and consistently using the correct PPE, researchers can handle this compound with a high degree of safety and confidence. The protocols outlined in this guide are designed to be self-validating, ensuring that safety is an integral part of the scientific process.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]

- 3. ehs.ucr.edu [ehs.ucr.edu]

- 4. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]

- 6. epa.gov [epa.gov]

- 7. Chemical Resistant Gloves | Ansell USA [ansell.com]

- 8. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 11. acs.org [acs.org]

- 12. offices.austincc.edu [offices.austincc.edu]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to 4-Chloro-3-nitrobenzonitrile: A Cornerstone Chemical Intermediate

In the landscape of organic synthesis, the efficiency and success of complex molecular construction often hinge on the strategic selection of starting materials. This compound (CAS No. 939-80-0) has emerged as a pivotal intermediate, valued by researchers and chemical development professionals for its versatile reactivity and structural utility.[1][2][3] This compound, a light yellow crystalline powder, is not merely a passive scaffold; its architecture is a carefully orchestrated arrangement of functional groups—a chloro moiety, a nitro group, and a nitrile—that provide multiple, distinct reaction sites.[1][4] This trifecta of reactivity makes it an indispensable precursor in the synthesis of a wide array of high-value compounds, particularly active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[2][4][5] While it serves primarily as a building block, this compound itself has been noted for its potent antibacterial activity.[6] This guide offers a senior application scientist's perspective on the core chemistry, mechanistic principles, and field-proven applications of this crucial intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties. These characteristics dictate handling, reaction conditions, and analytical monitoring. The properties of this compound are well-documented, ensuring reliability and reproducibility in synthetic applications.[1]

| Property | Value | Reference(s) |

| CAS Number | 939-80-0 | [1][7] |

| Molecular Formula | C₇H₃ClN₂O₂ | [6][7] |

| Molecular Weight | 182.56 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Melting Point | 98-100 °C | [1][2] |

| Boiling Point | 284.8 °C at 760 mmHg | [1][6] |

| Purity | Typically ≥97-98% | [1][5] |

| SMILES String | N#CC1=CC=C(Cl)C(--INVALID-LINK--[O-])=C1 | [8] |

| InChI Key | XBLPHYSLHRGMNW-UHFFFAOYSA-N |

The crystal structure reveals that the molecule is largely planar, with intermolecular stability provided by weak C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions.[9][10]

Core Reactivity: A Tale of Three Functional Groups

The synthetic versatility of this compound stems from the distinct and predictable reactivity of its three functional groups. The electronic interplay between these groups on the benzene ring is the primary driver of its utility.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The defining feature of this intermediate is the high susceptibility of the chlorine atom to displacement by nucleophiles. This reactivity is a direct consequence of the powerful electron-withdrawing effects of the nitro (-NO₂) and nitrile (-C≡N) groups.[2] These groups, positioned ortho and para to the chlorine, respectively, stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism of SNAr.[11] This activation makes the aromatic ring electron-deficient and primed for attack by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.[2][11]

Selective Reduction of the Nitro Group

The nitro group serves as a masked amine. It can be selectively reduced to a primary amine (-NH₂) under various conditions without affecting the nitrile or a newly substituted group.[12] This transformation is fundamental to many synthetic pathways, particularly in the formation of heterocyclic rings like benzimidazoles. Common and effective reducing systems include:

-

Zinc or Magnesium powder with a proton source.

-

Catalytic hydrogenation (e.g., H₂, Pd/C).

-

Sodium dithionite (Na₂S₂O₄).[13]

The choice of reagent is critical and depends on the presence of other reducible functional groups in the molecule. The use of metal powders like zinc is often preferred for its cost-effectiveness and high yield.

Transformations of the Nitrile Group

While often retained in the final product, the nitrile group provides an additional synthetic handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.[12] Furthermore, it can react with reagents like sodium azide in the presence of a Lewis acid to form biologically active tetrazole derivatives, a common pharmacophore.[12]

Core Application: Synthesis of Substituted Benzimidazoles

A primary and high-impact application of this compound is in the synthesis of N-substituted benzimidazole derivatives.[14][15] This scaffold is a privileged structure in medicinal chemistry, found in numerous drugs such as proton pump inhibitors (omeprazole) and anthelmintics (albendazole).[14] The synthesis is a logical and efficient sequence capitalizing on the molecule's inherent reactivity.

This multi-step, one-pot or sequential process is highly efficient because the starting material contains all the necessary components in a pre-organized fashion: the leaving group for introducing the N-substituent, the latent ortho-diamine system, and the carbon source (nitrile) for the final ring closure.

Experimental Protocols: A Practical Guide

Trustworthiness in chemical synthesis is built upon robust and reproducible protocols. The following methodologies are representative of standard laboratory procedures for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound via Nitration

This protocol describes the nitration of p-chlorobenzonitrile, a common industrial route to the title compound.[12] The rationale for the low temperature is to control the highly exothermic nitration reaction and prevent over-nitration or side reactions.

Materials:

-

p-Chlorobenzonitrile

-

Concentrated Sulfuric Acid (95%)

-

Fuming Nitric Acid (95%)

-

Ice

-

5% Sodium Bicarbonate Solution

-

80% Ethanol/Water Solution

Procedure:

-

In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, add 20 mL of 95% concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add p-chlorobenzonitrile (4.79 g, 40.1 mmol) while stirring. Continue stirring for 20 minutes after complete dissolution to ensure a homogenous mixture.

-

Slowly add 4.0 g of 95% fuming nitric acid dropwise over 1 hour, ensuring the internal temperature remains below 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Slowly and carefully pour the reaction mixture into 100 mL of ice water with vigorous stirring. A white solid will precipitate.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with a 5% sodium bicarbonate solution to neutralize any residual acid, followed by washing with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an 80% ethanol/water solution to obtain pure this compound.

-

Dry the purified crystals at 60 °C. The purity can be verified by TLC (petroleum ether/ethyl acetate = 3:1).[12]

Protocol 2: Preparation of N-(4-cyano-2-nitrophenyl)glycine

This protocol exemplifies the SNAr reactivity, a key application of the intermediate.

Materials:

-

This compound

-

Glycine

-

A suitable base (e.g., K₂CO₃ or Et₃N)

-

A polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen polar aprotic solvent.

-

Add glycine (1.1 equivalents) and the base (2-3 equivalents) to the solution.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS. The reaction involves the nucleophilic attack of the glycine amine on the carbon bearing the chlorine.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to protonate the carboxylic acid, causing the product to precipitate.

-

Filter the precipitate, wash with water, and dry to yield N-(4-cyano-2-nitrophenyl)glycine.

Safety and Handling: A Mandate for Responsible Science

As with any reactive chemical, proper handling of this compound is paramount. The compound is classified as an irritant and requires careful management in a laboratory setting.[16][17]

| Hazard Information | Precautionary Measures |

| Signal Word: Warning | Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[16][17] |

| Hazard Statements: H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Use a dust mask (e.g., N95) if handling large quantities of the powder.[16] |

| Incompatibilities: Strong oxidizing agents, strong bases.[16][18] | Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] |

| Decomposition Products: Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[16][18] | Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16] |

Conclusion

This compound is a testament to the power of molecular design in chemical synthesis. Its value as an intermediate is not accidental but a direct result of the deliberate electronic and steric arrangement of its functional groups. The activated chlorine atom allows for facile introduction of diverse molecular fragments via SNAr, while the nitro group serves as a versatile precursor to an amine, enabling subsequent cyclization and derivatization reactions. For researchers, scientists, and drug development professionals, a deep understanding of the reactivity and protocols associated with this compound is essential for leveraging its full potential in the efficient and innovative synthesis of complex, high-value molecules that drive progress in medicine, agriculture, and materials science.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | CAS 939-80-0 [matrix-fine-chemicals.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 939-80-0 [chemicalbook.com]

- 10. 4-Chloro-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

The Alchemist's Algorithm: A Technical Guide to AI in Pharmaceutical Synthesis

Foreword: The Digital Transformation of the Chemist's Workbench

Chapter 1: The Core Tenets of AI-Driven Pharmaceutical Synthesis

The integration of AI into pharmaceutical synthesis is not merely about replacing human chemists with algorithms. Instead, it represents a synergistic partnership where the strengths of both are leveraged to navigate the complexities of chemical synthesis more efficiently. This chapter will lay the groundwork for understanding the fundamental principles that underpin this collaboration.

The Paradigm Shift: From Heuristics to Data-Driven Discovery

Traditionally, synthetic chemists have relied on a vast repository of known reactions and heuristic rules to devise synthetic pathways. This approach, while responsible for countless breakthroughs, is inherently limited by the scope of human knowledge and can be prone to biases. AI, particularly machine learning (ML), offers a paradigm shift by learning from vast datasets of chemical reactions to identify patterns and predict outcomes that may not be immediately obvious to a human expert.[2][3] The transition from rule-based systems to data-driven models allows for a more comprehensive and unbiased exploration of the chemical reaction space.[2]

The Pillars of Trustworthy AI in Synthesis

Chapter 2: Retrosynthesis in the Digital Age: Deconstructing Complexity with AI

Retrosynthetic analysis, the art of breaking down a complex target molecule into simpler, commercially available starting materials, is a cornerstone of organic synthesis.[9][10] AI is revolutionizing this process by automating the identification of strategic disconnections and proposing viable synthetic routes with unprecedented speed and accuracy.

Methodologies in AI-Powered Retrosynthesis

-

Template-Based Approaches: These methods leverage a vast library of known chemical reaction templates extracted from reaction databases.[10][12] The AI model learns to select the most appropriate template to apply to a target molecule to generate a set of precursors. While effective for well-precedented reactions, this approach can be limited by the completeness of the template library.

-

Template-Free Approaches: To overcome the limitations of predefined templates, template-free methods treat retrosynthesis as a translation problem.[12] Models like sequence-to-sequence (Seq2Seq) neural networks, inspired by natural language processing, learn the underlying grammar of chemical reactions to directly generate the SMILES strings of reactants from the product's SMILES string.[3][10]

-

Semi-Template-Based Approaches: These methods offer a hybrid approach, combining the reliability of templates with the flexibility of template-free models. They may use templates to guide the initial disconnection and then employ generative models to propose novel reactants.[11]

A Comparative Look at Retrosynthesis Models

The performance of retrosynthesis models is typically evaluated based on their ability to predict the correct reactants for a given product. The "top-k accuracy" metric is commonly used, which measures the percentage of cases where the correct reactants are found within the top 'k' predictions made by the model.[3]

| Model Type | General Approach | Key Strengths | Key Limitations |

| Template-Based | Utilizes a predefined library of reaction templates. | High accuracy for known reaction types; interpretable. | Limited to the scope of the template library; may not propose novel reactions. |

| Template-Free | Treats retrosynthesis as a sequence-to-sequence translation. | Can generalize to novel reactions; explores a wider chemical space. | Can sometimes generate invalid or synthetically infeasible reactants. |

| Hybrid/Graph-Based | Combines elements of both template-based and template-free methods, often using graph neural networks. | Balances accuracy and novelty; can learn complex chemical transformations. | Can be computationally intensive; may require large and diverse training datasets. |

Experimental Workflow for Implementing a Retrosynthesis Model

The following provides a generalized workflow for implementing a deep learning-based retrosynthesis prediction tool.

Caption: A generalized workflow for developing and deploying an AI retrosynthesis model.

Step-by-Step Methodology:

-

Data Acquisition and Preprocessing:

-

Obtain a large dataset of chemical reactions, such as the USPTO-50k dataset.[13]

-

Clean and standardize the data, ensuring consistent representation of molecules (e.g., using SMILES strings) and clear atom-mapping between reactants and products. The open-source tool ORDerly can be used for this purpose.[13][14]

-

-

Model Selection and Training:

-

Choose a suitable deep learning architecture. Transformer-based models have shown strong performance in this area.

-

Train the model on the preprocessed dataset. This involves feeding the model with product molecules and training it to predict the corresponding reactants.

-

-

Prediction of Precursors:

-

Input the SMILES string of the target molecule into the trained model.

-

The model will generate a ranked list of potential precursor molecules.

-

-

Experimental Validation:

-

A synthetic chemist evaluates the top-ranked synthetic routes for feasibility and practicality.

-

The most promising route is then tested in a wet-lab setting.

-

-

Model Refinement:

-

The outcomes of the experimental validation are used as feedback to further train and refine the AI model, creating a continuous learning loop.

-

Chapter 3: AI-Driven Reaction Optimization: Fine-Tuning for Success

Navigating the Reaction Parameter Space with AI

-

Bayesian Optimization: This method uses a probabilistic model to predict the outcome of a reaction under different conditions. It then uses this model to intelligently select the next set of experimental conditions to test, balancing exploration of the parameter space with exploitation of promising regions.[16]

-

Reinforcement Learning: In this approach, an AI "agent" learns to optimize a reaction by performing a series of experiments and receiving "rewards" for achieving desired outcomes (e.g., higher yield).[18]

Case Study: LabMate.ML for Low-Data Reaction Optimization

A significant challenge in applying AI to reaction optimization is the need for large datasets. However, a tool called "LabMate.ML" has demonstrated the ability to optimize reaction conditions with minimal experimental data (as few as 5-10 data points).[19][20] This active learning approach uses a random forest model to suggest new experimental protocols based on a small initial set of experiments.[19] The results are then fed back into the model to iteratively improve the reaction conditions.[19][20] In several prospective use cases, LabMate.ML was able to identify suitable reaction conditions with a number of experiments comparable to or fewer than that required by experienced chemists.[19]

Workflow for AI-Assisted Reaction Optimization

Chapter 4: De Novo Drug Design: Inventing Molecules with AI

Perhaps the most ambitious application of AI in pharmaceutical synthesis is de novo drug design, where AI algorithms generate entirely new molecular structures with desired pharmacological properties.[21][22] This approach has the potential to unlock novel regions of chemical space and lead to the discovery of first-in-class medicines.

Generative Models: The Engines of Molecular Creation

Generative models are at the heart of de novo drug design. These models learn the underlying patterns and rules of molecular structure from large datasets of known molecules and then use this knowledge to generate new, valid chemical structures. Common generative model architectures include:

-

Variational Autoencoders (VAEs): VAEs learn a compressed, continuous representation of molecules, which can then be sampled from to generate new molecular structures.

-

Generative Adversarial Networks (GANs): GANs consist of two competing neural networks: a "generator" that creates new molecules and a "discriminator" that tries to distinguish them from real molecules. This adversarial process drives the generator to produce increasingly realistic and diverse molecules.

Ensuring Synthesizability: A Critical Challenge

A major hurdle in de novo drug design is ensuring that the generated molecules are synthetically accessible.[5] An elegant molecule on a computer screen is of little use if it cannot be made in the lab. To address this, researchers are developing AI models that incorporate synthesizability scores into the generation process, guiding the AI to design molecules that are not only potent but also practical to synthesize.

Success Stories in AI-Driven Drug Discovery

Chapter 5: The Future of Pharmaceutical Synthesis: An Integrated Ecosystem

The applications of AI in pharmaceutical synthesis are not isolated silos. The future lies in the creation of an integrated ecosystem where AI tools for retrosynthesis, reaction optimization, and de novo design work in concert, augmented by laboratory automation.

The Rise of the Automated Synthesis Lab

The Evolving Role of the Synthetic Chemist

References

- 1. The Best AI Tools for Chemistry: Research and Formulation — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. GitHub - deepchem/deepchem: Democratizing Deep-Learning for Drug Discovery, Quantum Chemistry, Materials Science and Biology [github.com]

- 3. arxiv.org [arxiv.org]

- 4. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 5. mdpi.com [mdpi.com]

- 6. arxiv.org [arxiv.org]

- 7. news-medical.net [news-medical.net]

- 8. Adopting Explainable AI (XAI) | PharmEng Technology [pharmeng.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Artificial Intelligence for Retrosynthesis Prediction [engineering.org.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ORDerly: Data Sets and Benchmarks for Chemical Reaction Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]

- 17. medium.com [medium.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 23. litslink.com [litslink.com]

A Technical Guide to 4-Chloro-3-nitrobenzonitrile: A Versatile Precursor for High-Performance Colorants

Abstract: This technical guide provides an in-depth exploration of 4-chloro-3-nitrobenzonitrile (CAS 939-80-0), a pivotal intermediate in the synthesis of advanced dyes and pigments. We delve into the unique chemical reactivity conferred by its trifunctional aromatic structure and outline the principal synthetic pathways for its conversion into valuable colorants. This document is intended for researchers, chemists, and process development scientists in the dye manufacturing, specialty chemicals, and materials science sectors. It offers detailed experimental protocols, mechanistic insights, and safety considerations to facilitate the effective use of this compound as a robust building block for creating vibrant and durable colors.

Introduction: The Strategic Importance of this compound